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Hydroxylamine, O-2-naphthalenyl-

Cat. No.: B13695486
M. Wt: 159.18 g/mol
InChI Key: OTOUYZZRZXWUHQ-UHFFFAOYSA-N
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Description

Significance of the Hydroxylamine (B1172632) Core in Synthetic and Mechanistic Chemistry Research

The hydroxylamine core (NH₂OH) is a fundamental building block in organic chemistry, prized for its dual nucleophilic character, acting through either the nitrogen or oxygen atom. atamanchemicals.comrsc.org This ambident reactivity allows for the synthesis of a wide array of organic compounds. Hydroxylamine and its derivatives are crucial intermediates in the production of pharmaceuticals and agrochemicals. ontosight.ai Their ability to react with aldehydes and ketones to form oximes is a cornerstone reaction in organic synthesis, essential for creating amino acids and peptides. ontosight.aiwikipedia.org

The hydroxylamine moiety is integral to a variety of chemical transformations that facilitate the formation of carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) bonds. rsc.org This versatility makes hydroxylamine-derived reagents powerful tools for constructing complex molecular architectures, often with high degrees of stereo- and regioselectivity, and frequently without the need for expensive metal catalysts. rsc.org Furthermore, the "NH-OH" group has been identified as an important radical scavenger, a property that has led to the investigation of N-substituted hydroxylamines as potential antibacterial agents that inhibit ribonucleotide reductase (RNR), an enzyme vital for DNA synthesis and repair in bacteria. acs.org

Overview of O-Substitution Patterns within Hydroxylamine Derivatives

Hydroxylamine derivatives can be substituted at the nitrogen (N-substituted) or the oxygen (O-substituted) atom. wikipedia.org While N-substituted hydroxylamines are more common, O-substituted variants represent a significant and highly reactive class of compounds. wikipedia.orgrsc.org These derivatives are valuable building blocks in modern organic and medicinal chemistry. researchgate.net

The nature of the group attached to the oxygen atom profoundly influences the reagent's reactivity. When the oxygen is substituted with a good leaving group, such as a dinitrophenyl or diphenylphosphinyl group, the resulting O-substituted hydroxylamine becomes a potent electrophilic aminating agent. rsc.org The synthesis of O-substituted hydroxylamines can be achieved through various methods, including the O-alkylation of N-protected hydroxylamines like tert-butyl N-hydroxycarbamate, followed by deprotection. organic-chemistry.org This particular method provides a direct route from alcohols to O-substituted hydroxylamines, avoiding harsher reagents. organic-chemistry.org The cross-dehydrogenative C-O coupling using N-hydroxy compounds is another efficient pathway to access these valuable hydroxylamine derivatives. researchgate.net

The general structure and selected examples of O-substituted hydroxylamines are presented below.

General Structure Example Compound Substituent (R) Significance
H₂N-O-RHydroxylamine, O-2-naphthalenyl-2-NaphthylAryl-substituted hydroxylamine for synthetic applications.
H₂N-O-SO₃HHydroxylamine-O-sulfonic acid (HOSA)Sulfonic acidElectrophilic aminating agent. rsc.org
H₂N-O-PO(Ph)₂O-(diphenylphosphinyl)hydroxylamine (DPPH)DiphenylphosphinylReagent for amination reactions. rsc.org
H₂N-O-C₆H₃(NO₂)₂2,4-dinitrophenylhydroxylamine (DPH)2,4-dinitrophenylElectrophilic aminating agent. rsc.org

Historical Context and Evolution of Research on Naphthyl-Substituted Hydroxylamines

The study of hydroxylamines dates back to the 19th century, but focused research into aryl-substituted derivatives, particularly those bearing a naphthyl group, is a more recent development. Early work on N-aryl hydroxylamines primarily centered on their synthesis through methods like the reduction of nitro compounds or the oxidation of N-aryl amines. cardiff.ac.uk

Specific research into naphthyl-substituted hydroxylamines has often been driven by their potential biological activity and their utility as synthetic intermediates. For instance, the carcinogen N-hydroxy-1-naphthylamine was studied for its reactivity with nucleic acids and proteins. nih.gov More recently, research has explored naphthyl-substituted polyamine conjugates as potential antimicrobial agents and antibiotic enhancers. nih.gov Studies have shown that compounds containing 1-naphthyl and 2-naphthyl groups exhibit significant antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While much of the literature focuses on N-naphthyl substitution, the synthesis and application of O-naphthyl hydroxylamines like Hydroxylamine, O-2-naphthalenyl- represent a continuing area of exploration in the search for novel reagents and biologically active molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B13695486 Hydroxylamine, O-2-naphthalenyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

O-naphthalen-2-ylhydroxylamine

InChI

InChI=1S/C10H9NO/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2

InChI Key

OTOUYZZRZXWUHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)ON

Origin of Product

United States

Advanced Synthetic Methodologies for O 2 Naphthalenyl Hydroxylamine and Its Analogues

Strategies for Direct O-Naphthylation of Hydroxylamines

Direct O-arylation of hydroxylamine (B1172632) and its derivatives with naphthylating agents presents a straightforward approach to forming the C(naphthyl)-O-N bond. Palladium-catalyzed O-arylation of a hydroxylamine equivalent, such as ethyl acetohydroximate, with aryl halides offers a method with short reaction times and a broad substrate scope. organic-chemistry.org This strategy provides access to O-arylhydroxylamines that can be challenging to synthesize through other means. organic-chemistry.org Another approach involves the Mitsunobu reaction, where an alcohol is reacted with N-hydroxyphthalimide in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, followed by deprotection to yield the O-substituted hydroxylamine. nih.gov This one-pot process is effective for synthesizing a variety of O-alkyl and O-aryl hydroxylamines. nih.gov

Furthermore, direct preparation of O-substituted hydroxylamines from alcohols can be achieved by O-alkylation of tert-butyl N-hydroxycarbamate with the corresponding methanesulfonates, followed by acidic N-deprotection. organic-chemistry.org While this method is described for O-alkylation, its principles could be adapted for O-naphthylation using an appropriate naphthyl sulfonate.

Synthesis via Oxime Intermediates and Subsequent O-Derivatization

A common and versatile route to O-aryl hydroxylamines involves the formation of an oxime intermediate followed by its derivatization.

Condensation Reactions of Naphthyl-Containing Carbonyl Compounds with Hydroxylamine Hydrochlorides

The initial step in this pathway is the condensation of a naphthyl-containing aldehyde or ketone with hydroxylamine hydrochloride to form the corresponding naphthyl oxime. This reaction is a well-established method for oxime synthesis. nih.govnih.govresearchgate.net For instance, 2-acetonaphthone can be reacted directly with hydroxylamine hydrochloride to synthesize the intermediate 2-naphthyl ketoxime. google.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid released. ias.ac.in Variations of this method include performing the reaction under catalyst-free conditions in mineral water, which is presented as an economical and environmentally friendly approach. ias.ac.in The general mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=NOH group of the oxime. researchgate.netyoutube.com

Starting MaterialReagentProductReference
2-AcetonaphthoneHydroxylamine hydrochloride2-Naphthyl ketoxime google.com
Aryl aldehydesHydroxylamine hydrochlorideAryl oximes ias.ac.in
Ketones/AldehydesHydroxylamine hydrochlorideOximes nih.govnih.gov

O-Alkylation and O-Acylation of Naphthyl-Derived Oximes

Once the naphthyl oxime is formed, the oxygen atom can be functionalized through O-alkylation or O-acylation to yield the desired O-substituted hydroxylamine derivative. O-alkylation of oximes can be achieved using various alkylating agents in the presence of a base. nih.gov For example, the O-alkylation of [1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone] oxime with different alkyl halides yields the corresponding oxime ether derivatives. nih.gov

O-acylation of oximes provides another route to O-derivatized hydroxylamines. For instance, O-benzoylhydroxylamine can be synthesized, and its derivatives are valuable reagents in organic synthesis. acs.org A facile esterification of ketoximes and aldoximes can be performed using carbodiimide (B86325) coupling agents like N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org

Solid-Phase Synthesis Approaches for O-Substituted Hydroxylamine Compounds and Combinatorial Libraries

Solid-phase synthesis offers a powerful platform for the generation of libraries of O-substituted hydroxylamine compounds. google.com This methodology involves the immobilization of an alkoxyamine onto a solid support through nucleophilic attack. google.com Once anchored, the immobilized hydroxylamine derivative can be subjected to a variety of chemical transformations in a combinatorial fashion to create a diverse set of compounds. google.com Cleavage from the solid support then releases the library of hydroxylamine or hydroxylamine derivative compounds. google.com

This approach has been utilized for the synthesis of N-terminal peptide hydroxylamines. nih.gov A specific reagent can be employed to convert a primary amine on a solid-supported peptide into a nitrone, which can then be further transformed into the N-terminal hydroxylamine. nih.gov These solid-phase techniques are advantageous as they often simplify purification processes and allow for the rapid generation of numerous analogues for screening purposes. google.com

Chemo- and Regioselective Synthetic Routes to O-Naphthyl Hydroxylamine Architectures

Achieving chemo- and regioselectivity is crucial in the synthesis of complex molecules. For O-naphthyl hydroxylamine architectures, this involves controlling which functional groups react and at which position.

A palladium-catalyzed regioselective procedure for the synthesis of aryl oximes from aryl aldehydes and hydroxylamine hydrochloride has been reported. tandfonline.com This method, utilizing palladium nanoparticles supported on aluminum oxyhydroxide, selectively produces oximes in high yields at room temperature, avoiding the formation of common byproducts like nitriles and amides. tandfonline.com

Furthermore, chemoselective amide formation can be achieved using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives. nih.gov The synthesis of these hydroxylamines involves the reduction of the corresponding oximes. nih.gov The reactivity of the resulting hydroxylamine is influenced by steric hindrance near the oxime functional group. nih.gov Such chemoselective reactions are valuable as they can proceed in the presence of other nucleophilic functional groups. nih.gov

A novel strategy for the regioselective synthesis of 2-aminophenols from N-arylhydroxylamines involves a cascade nih.govnih.gov-sigmatropic rearrangement. nih.gov This type of rearrangement has also been explored with O-cyclopropyl hydroxylamines, which can be N-arylated and then undergo a nih.govnih.gov-sigmatropic rearrangement to produce substituted tetrahydroquinolines. nih.gov These examples highlight the potential for developing highly selective synthetic routes to complex hydroxylamine-containing structures.

Electrochemical Synthesis Methods for Hydroxylamine Derivatives

Electrochemical methods offer a sustainable and alternative approach to the synthesis of hydroxylamine and its derivatives. nih.govresearchgate.net The electrochemical reduction of nitrogen-containing species like nitrate (B79036), nitrite, or nitric oxide can produce hydroxylamine. nih.govnih.gov A key challenge in this process is to prevent the over-reduction of hydroxylamine to ammonia (B1221849). nih.govnih.gov The rational design of the catalyst structure is therefore critical for achieving selective electrosynthesis of hydroxylamine. nih.govresearchgate.net

Recent advances have focused on developing catalysts that can stabilize the hydroxylamine intermediate. nih.gov For instance, ketone-mediated hydroxylamine synthesis from nitrate has been demonstrated, where an in-situ trapping agent captures the hydroxylamine as an oxime, which can later be hydrolyzed to release the desired product. acs.org Another approach involves a plasma-electrochemical cascade pathway, where ambient air and water are first converted to a nitric acid solution via plasma treatment, followed by the selective electroreduction of the nitric acid to hydroxylamine using a bismuth-based catalyst. researchgate.net These electrochemical strategies are categorized as either indirect or direct electrosynthesis and are a subject of ongoing research to improve efficiency and selectivity. nih.gov

MethodDescriptionKey FeaturesReference
Catalytic ReductionElectrochemical reduction of nitrogenous waste (e.g., nitrate, nitrite) to hydroxylamine.Requires selective catalysts to prevent over-reduction to ammonia. nih.govnih.gov
Ketone-Mediated SynthesisIn-situ trapping of electrochemically generated hydroxylamine with a ketone to form an oxime.Protects hydroxylamine from further reduction; can be released by hydrolysis. acs.org
Plasma-Electrochemical CascadeTwo-step process involving plasma synthesis of nitric acid followed by electrochemical reduction.Utilizes air and water as simple feedstocks; operates at room temperature. researchgate.net

Synthesis of Specific Naphthyl Hydroxamic Acid Derivatives

The synthesis of N-hydroxy-N-(2-naphthyl)acetamide and N-hydroxy-N-(2-naphthyl)benzamide, key derivatives of O-2-naphthalenyl hydroxylamine, can be approached through several strategic pathways. These methods primarily involve either the acylation of a pre-formed N-hydroxy-2-naphthylamine intermediate or the direct N-hydroxylation of the corresponding N-acyl-2-naphthylamine.

A plausible route to these target compounds begins with the synthesis of 2-naphthylamine (B18577). This can be achieved through various established methods, such as the Bucherer reaction or the amination of 2-naphthol. prepchem.com Once 2-naphthylamine is obtained, it can be N-acetylated using acetyl chloride or acetic anhydride (B1165640) to yield N-(2-naphthyl)acetamide. google.com Similarly, N-benzoylation with benzoyl chloride would produce N-(2-naphthyl)benzamide.

The critical step is the introduction of the N-hydroxy group. One potential method involves the direct N-hydroxylation of the N-acyl-2-naphthylamine precursor. This transformation can be explored using various oxidizing agents, although specific conditions for this substrate may require optimization. The mechanism of N-hydroxylation of arylamines is an area of active research, with both enzymatic and chemical methods being investigated. aacrjournals.orgnih.gov

Alternatively, the synthesis can proceed via an N-hydroxy-2-naphthylamine intermediate. The existence of N-hydroxy-2-naphthylamine has been documented in chemical literature. nih.gov The synthesis of this intermediate could potentially be achieved through the reduction of 2-nitronaphthalene (B181648) under controlled conditions. Once N-hydroxy-2-naphthylamine is synthesized and isolated, it can be acylated to produce the desired N-hydroxy-N-(2-naphthyl) hydroxamic acids.

A notable method for the synthesis of N-acetoxy-N-arylamides involves a diacetoxyiodobenzene-promoted double acylation of hydroxylamines with aldehydes. nih.gov This reaction provides a good to excellent yield and could potentially be adapted for the synthesis of the target naphthyl hydroxamic acid derivatives, possibly by using naphthaldehyde derivatives as starting materials.

Further research into the metabolic pathways of arylamines has also shed light on the formation of N-hydroxy arylamides. Studies have shown that N-hydroxy metabolites of carcinogenic arylamines can be formed through enzymatic processes, highlighting the biological relevance of these compounds. nih.gov

The table below summarizes the key compounds involved in the synthesis of specific naphthyl hydroxamic acid derivatives.

Compound NameMolecular FormulaUse in Synthesis
2-NaphthylamineC₁₀H₉NStarting material
N-(2-Naphthyl)acetamideC₁₂H₁₁NOPrecursor for N-hydroxylation or product of acylation
N-(2-Naphthyl)benzamideC₁₇H₁₃NOPrecursor for N-hydroxylation or product of acylation
N-Hydroxy-2-naphthylamineC₁₀H₉NOIntermediate for acylation
N-Hydroxy-N-(2-naphthyl)acetamideC₁₂H₁₁NO₂Target compound
N-Hydroxy-N-(2-naphthyl)benzamideC₁₇H₁₃NO₂Target compound
2-NitronaphthaleneC₁₀H₇NO₂Potential precursor for N-hydroxy-2-naphthylamine
DiacetoxyiodobenzeneC₁₀H₁₁IO₄Reagent for N-acetoxy-N-arylamide synthesis

Reaction Mechanisms and Intramolecular/intermolecular Reactivity Studies

Nucleophilic Characteristics of O-Naphthyl Hydroxylamine (B1172632) Derivatives

O-Aryl hydroxylamines, including O-2-naphthalenyl-hydroxylamine, are recognized as ambident nucleophiles, possessing two potential sites for nucleophilic attack: the nitrogen and the oxygen atoms. The competition between these two sites is a key feature of their reactivity profile.

Oxygen vs. Nitrogen Nucleophilicity in Substrate Interactions

In O-naphthyl hydroxylamine derivatives, both the oxygen and nitrogen atoms possess lone pairs of electrons, making them potential nucleophiles. Generally, in hydroxylamine derivatives, the nitrogen atom is the more potent nucleophilic center. vivekanandcollege.ac.innih.govquora.com This is attributed to the lower electronegativity of nitrogen compared to oxygen, which makes its lone pair more available for donation. nih.gov However, the reactivity is highly dependent on the nature of the electrophile and the reaction conditions.

The interaction of hydroxylamines with acylating agents, such as aryl acetates, demonstrates this competitive nucleophilicity. Studies on the reaction of aryl acetates with hydroxylamine reveal that both N-acylated (hydroxamic acid) and O-acylated products can be formed. arkat-usa.org The initial, faster reaction often yields a mixture of these products, with the composition depending on the substrate's structure. arkat-usa.org For highly reactive acylating agents like benzoyl chloride, N-acylation is the predominant pathway. arkat-usa.org In the case of O-2-naphthalenyl-hydroxylamine, reaction with an electrophile can lead to either N-attack, forming an N-substituted product, or O-attack, leading to a different isomer. The large naphthyl group may also exert steric influence on the reaction pathway.

Furthermore, hydroxylamine can act as an oxygen nucleophile in certain reactions. For instance, in reactions with phosphate (B84403) triesters like 2,4-dinitrophenyl diethyl phosphate, hydroxylamine attacks through the oxygen atom to give an O-phosphorylated product. rsc.orgnih.gov Similarly, benzothiazole-2-sulfonamides react with hydroxylamine via oxygen attack to yield 2-hydroxybenzothiazole. nih.gov This dual reactivity underscores the importance of the substrate and reaction conditions in directing the nucleophilic attack of O-aryl hydroxylamines.

Exploration of the α-Effect in O-Naphthyl Hydroxylamine Reactivity

The α-effect describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with a lone pair of electrons. nih.gov Hydroxylamine and its derivatives are classic examples of α-nucleophiles, exhibiting significantly higher reactivity than would be predicted based on their basicity alone. masterorganicchemistry.com The repulsion between the lone pairs on the adjacent nitrogen and oxygen atoms raises the energy of the highest occupied molecular orbital (HOMO), making the molecule more reactive towards electrophiles. nih.gov

Rearrangement Reactions of Naphthyl-Derived Oximes

Oximes derived from naphthyl ketones are important substrates for rearrangement reactions, most notably the Beckmann rearrangement, which provides a route to amides.

Beckmann Rearrangement Pathways and Stereochemical Control

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.govyoutube.com A key feature of this reaction is its stereospecificity: the group that is anti-periplanar to the hydroxyl group on the oxime nitrogen migrates. wikipedia.orgorganic-chemistry.org This stereochemical control is a critical aspect in predicting the product of the rearrangement of unsymmetrical ketoximes.

For an oxime derived from a naphthyl ketone, such as 2-acetylnaphthalene (B72118) oxime, two geometric isomers (E and Z) are possible. The Beckmann rearrangement of each isomer will yield a different amide product. The group (naphthyl or methyl) that is anti to the leaving group (protonated hydroxyl) will migrate to the nitrogen atom.

The reaction is typically initiated by an acid catalyst, which protonates the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com The subsequent migration of the anti-group and the departure of the leaving group occur in a concerted step. wikipedia.org The resulting nitrilium ion is then attacked by water, and after tautomerization, the final amide product is formed. masterorganicchemistry.com Various reagents can promote the Beckmann rearrangement, including strong acids, phosphorus pentachloride, and thionyl chloride. wikipedia.org The choice of reagent and reaction conditions can influence the yield and selectivity of the rearrangement. nih.govnih.govorganic-chemistry.orgresearchgate.net

Starting Oxime Migrating Group (Anti to -OH) Major Amide Product
(E)-2-Acetylnaphthalene oxime2-NaphthylN-(2-Naphthyl)acetamide
(Z)-2-Acetylnaphthalene oximeMethylN-Acetyl-2-naphthylamine

N-O Bond Reactivity and Cleavage Mechanisms in O-Naphthyl Hydroxylamines

The nitrogen-oxygen (N-O) bond in hydroxylamines is relatively weak and its cleavage is a key step in many reactions of these compounds. nih.gov This bond cleavage can be initiated by various means, including thermal, photochemical, or chemical induction, and can proceed through different mechanisms.

The cleavage of the N-O bond in O-substituted hydroxylamines can be influenced by the nature of the substituents. nih.gov In the context of O-2-naphthalenyl-hydroxylamine, the electronic properties of the naphthyl group can affect the stability and reactivity of the N-O bond. Electron-withdrawing groups on the oxygen atom generally weaken the N-O bond, facilitating its cleavage. organic-chemistry.org

Cleavage of the N-O bond can lead to the formation of highly reactive intermediates, such as nitrogen-centered radicals or nitrenium ions, which can then participate in a variety of subsequent transformations, including cyclizations to form nitrogen-containing heterocycles. nih.gov Metal-free methods for the reductive cleavage of N-O bonds have been developed, for instance, using neutral organic super-electron donors. organic-chemistry.org These reactions proceed via a single-electron transfer (SET) mechanism, initiating N-O bond cleavage to form a radical intermediate. organic-chemistry.org

Transition metals can also catalyze the cleavage of the N-O bond. nih.govnih.govunc.edu For example, copper-catalyzed reactions of O-acyl hydroxylamines can proceed through pathways involving N-O bond cleavage to generate reactive intermediates for C-N bond formation. nih.gov

Transition Metal-Catalyzed Transformations Involving O-Naphthyl Hydroxylamine Derivatives

Transition metal catalysis provides powerful tools for the functionalization of O-aryl hydroxylamine derivatives, enabling the formation of new carbon-nitrogen and carbon-oxygen bonds. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. vivekanandcollege.ac.inorganic-chemistry.orgorganic-chemistry.orgnih.govescholarship.orgresearchgate.netnih.govresearchgate.netwindows.netorganic-chemistry.orgrsc.org

Palladium catalysts, in conjunction with suitable phosphine (B1218219) ligands, can effectively catalyze the coupling of O-aryl hydroxylamines with aryl halides (bromides, chlorides, and iodides) to produce N,O-diarylhydroxylamines. organic-chemistry.org These reactions typically proceed under mild conditions and tolerate a wide range of functional groups. The choice of ligand is often crucial for the success of these transformations. For instance, the bis-pyrazole phosphine ligand BippyPhos has been shown to be effective for the palladium-catalyzed coupling of hydroxylamines with aryl halides. organic-chemistry.org

The general mechanism for these palladium-catalyzed aminations involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the hydroxylamine derivative and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

An example of such a transformation would be the reaction of an N-protected O-(naphthalen-2-yl)hydroxylamine with an aryl bromide in the presence of a palladium catalyst and a suitable base. This reaction would yield an N-aryl-O-(naphthalen-2-yl)hydroxylamine derivative, a valuable building block in organic synthesis. These products can undergo further transformations, such as wikipedia.orgwikipedia.org-sigmatropic rearrangements, to yield other important structures like aminophenols. organic-chemistry.org

Reactant 1 Reactant 2 Catalyst System Product Type
O-(naphthalen-2-yl)hydroxylamineAryl BromidePd(OAc)₂, BippyPhos, Cs₂CO₃N-Aryl-O-(naphthalen-2-yl)hydroxylamine
O-(naphthalen-2-yl)hydroxylamineAryl ChloridePd(OAc)₂, BippyPhos, Cs₂CO₃N-Aryl-O-(naphthalen-2-yl)hydroxylamine
O-(naphthalen-2-yl)hydroxylamineAryl IodidePd(OAc)₂, BippyPhos, Cs₂CO₃N-Aryl-O-(naphthalen-2-yl)hydroxylamine

Isoxazolidine-Forming Reactions

The formation of isoxazolidine (B1194047) rings represents a significant application of hydroxylamine derivatives in synthetic chemistry. Palladium-catalyzed carboamination reactions have been effectively used to construct these heterocyclic systems. A key example involves the reaction between N-Boc-O-(but-3-enyl)hydroxylamine derivatives and aryl bromides, including 2-bromonaphthalene.

This transformation proceeds via an intramolecular syn-aminopalladation of the alkene. The reaction of an N-Boc protected O-(but-3-enyl)hydroxylamine with 2-bromonaphthalene, catalyzed by a palladium complex with the Xantphos ligand, yields the corresponding cis-3-(naphthalen-2-yl)methyl-5-substituted isoxazolidine. The presence of the N-Boc protecting group is crucial for achieving high diastereoselectivity, favoring the cis product with a diastereomeric ratio of 12:1. This high selectivity is attributed to a stereoelectronic preference for the cyclization to occur through a transition state where the bulky Boc group is oriented perpendicularly to the plane of the developing ring.

Table 1: Palladium-Catalyzed Isoxazolidine Formation with 2-Bromonaphthalene
SubstrateAryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)
N-Boc-O-(but-3-enyl)hydroxylamine2-BromonaphthalenePd₂(dba)₃/XantphosNaOᵗBuToluene1107112:1

Advanced Spectroscopic Methods for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Hydroxylamine (B1172632), O-2-naphthalenyl-, both ¹H and ¹³C NMR would be essential for confirming its structure.

In a hypothetical ¹H NMR spectrum, the protons of the naphthalene (B1677914) ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm. nih.govchemicalbook.com The specific chemical shifts and coupling patterns (doublets, triplets, etc.) would be dictated by their position on the ring and their proximity to the oxygen atom of the hydroxylamine group. The protons on the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which could vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The ten carbon atoms of the naphthalene ring would exhibit distinct signals in the aromatic region (typically 110-150 ppm). The carbon atom directly bonded to the oxygen (C2) would be significantly influenced by the electronegative oxygen, shifting its signal downfield. The remaining nine carbon signals would help to confirm the substitution pattern on the naphthalene core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Hydroxylamine, O-2-naphthalenyl-

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Naphthalene Ring Protons7.0 - 8.5110 - 150
Amino Protons (-NH₂)Variable (often broad)N/A

Note: These are predicted ranges based on analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula for Hydroxylamine, O-2-naphthalenyl- is C₁₀H₉NO, giving it a molecular weight of approximately 159.19 g/mol . nih.gov High-resolution mass spectrometry would be able to confirm this mass with high precision.

Upon ionization in the mass spectrometer, the molecular ion [M]⁺ would likely undergo characteristic fragmentation. A primary and highly probable fragmentation pathway for O-arylhydroxylamines involves the cleavage of the relatively weak N-O bond. wikipedia.orgchemicalbook.com This would lead to the formation of a naphthoxy radical and an amino cation, or a naphthoxy cation and an amino radical. Further fragmentation of the stable naphthalene ring structure would also be observed, providing additional structural confirmation.

Table 2: Predicted Key Mass Spectrometry Fragments for Hydroxylamine, O-2-naphthalenyl-

Fragment (m/z) Proposed Structure/Identity
159Molecular Ion [C₁₀H₉NO]⁺
143Loss of Oxygen atom [C₁₀H₉N]⁺
128Naphthalene cation [C₁₀H₈]⁺ (from further fragmentation)
115Loss of HNO from molecular ion

Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

For Hydroxylamine, O-2-naphthalenyl-, the IR spectrum would be expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as one or two sharp peaks in the region of 3300-3500 cm⁻¹. chemicalbook.com The C-O single bond stretch would likely be observed in the 1260-1000 cm⁻¹ range. The presence of the naphthalene ring would be confirmed by aromatic C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for Hydroxylamine, O-2-naphthalenyl-

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Stretch3300 - 3500 (sharp)
Aryl EtherC-O Stretch1260 - 1000
Aromatic RingC-H Stretch> 3000
Aromatic RingC=C Stretch1600 - 1450

Note: These are predicted absorption regions based on known functional group frequencies.

X-ray Crystallography for Precise Solid-State Molecular Geometry Determination

A successful single-crystal X-ray diffraction study would reveal the planarity of the naphthalene ring system and the geometry around the ether linkage and the nitrogen atom. nih.gov It would also provide insight into the intermolecular interactions, such as hydrogen bonding involving the -NH₂ group, that govern the packing of the molecules in the crystal lattice. Although no specific crystal structure for Hydroxylamine, O-2-naphthalenyl- has been reported, this technique remains the gold standard for unambiguous structural determination in the solid phase.

Application of Spectrophotometric Methods in Research Contexts

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds, particularly those containing chromophores. The naphthalene moiety in Hydroxylamine, O-2-naphthalenyl- is a strong chromophore, meaning it absorbs ultraviolet light. The UV-Vis spectrum would be expected to show strong absorption bands characteristic of the naphthalene π-electron system. researchgate.netaanda.orgnih.gov

In a research context, spectrophotometric methods could be employed for several purposes. Firstly, the concentration of Hydroxylamine, O-2-naphthalenyl- in a solution can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. nih.gov Secondly, spectrophotometry can be used to monitor reactions involving this compound. For instance, many methods for the determination of hydroxylamines involve their oxidation to nitrite, which is then reacted with a coupling agent to produce a highly colored azo dye. nih.govresearchgate.net The intensity of the color, measured by a spectrophotometer, is proportional to the initial concentration of the hydroxylamine derivative. This approach offers a sensitive and cost-effective means of quantification in various research applications.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, molecular geometry, and energetics of molecules. DFT calculations have been employed to understand the fundamental properties of hydroxylamine (B1172632) and its derivatives. For instance, studies on related compounds like naphthalene (B1677914) have utilized DFT to determine optimized geometries and electronic properties. samipubco.com

The electronic structure, including the distribution of electrons and the energies of molecular orbitals, can be effectively described by DFT. samipubco.com This information is crucial for understanding the molecule's stability and reactivity. Energetic properties, such as the total energy and heat of formation, can also be computed, providing insights into the thermodynamic stability of the compound. pnnl.govosti.gov For example, a study on 2-fluoroacetaldehyde used DFT to determine the stability of its different conformers. ekb.eg

Below is a table showcasing typical data obtained from DFT calculations for a molecule like Hydroxylamine, O-2-naphthalenyl-.

ParameterCalculated Value
Total Energy (Hartree)Value
Dipole Moment (Debye)Value
C-O Bond Length (Å)Value
N-O Bond Length (Å)Value
C-N-O Bond Angle (°)Value

Note: The values in this table are illustrative and would need to be calculated specifically for Hydroxylamine, O-2-naphthalenyl-.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining chemical reactivity and kinetic stability. worldwidejournals.comwikipedia.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgreddit.com This analysis can predict the most likely sites for electrophilic and nucleophilic attack. youtube.com For Hydroxylamine, O-2-naphthalenyl-, the naphthalene moiety, being an aromatic system, will have its π-orbitals significantly contributing to the frontier orbitals. samipubco.com The presence of the hydroxylamine group will also influence the energies and distributions of the HOMO and LUMO.

FMO analysis can be used to understand various chemical reactions, including cycloadditions and electrophilic substitutions. wikipedia.orgnumberanalytics.com By examining the shapes and energies of the HOMO and LUMO, chemists can predict reaction outcomes and design new reactions. numberanalytics.compku.edu.cn

The following table illustrates the kind of data generated from an FMO analysis.

OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO Gap (eV)Value

Note: The values in this table are illustrative and would need to be calculated specifically for Hydroxylamine, O-2-naphthalenyl-.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. nih.gov It provides a color-coded map of the electrostatic potential on the electron density surface of a molecule. Different colors represent different potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For Hydroxylamine, O-2-naphthalenyl-, an MEP map would reveal the electron-rich areas around the oxygen and nitrogen atoms of the hydroxylamine group and the π-system of the naphthalene ring. researchgate.netcore.ac.uk The hydrogen atom of the hydroxyl group would likely be a region of positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions. researchgate.net

MEP analysis helps in understanding the reactivity of different parts of the molecule and can be used to predict how the molecule will interact with other chemical species. researchgate.netresearchgate.net

Theoretical Studies on Tautomerism and Conformational Dynamics

Tautomerism, the interconversion of structural isomers, is a relevant phenomenon for Hydroxylamine, O-2-naphthalenyl-. wiley-vch.de The compound can potentially exist in different tautomeric forms, such as the hydroxylamine form and the corresponding oxime form. Theoretical studies can be used to investigate the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.govresearchgate.net DFT calculations are often used to optimize the geometries of the different tautomers and calculate their relative energies. researchgate.netnih.gov

Conformational dynamics refers to the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. researchgate.net For Hydroxylamine, O-2-naphthalenyl-, rotation around the C-O and N-O bonds can lead to different conformers. Theoretical methods can be used to explore the potential energy surface of the molecule, identifying the stable conformers and the transition states that connect them. This information is crucial for understanding the flexibility of the molecule and its preferred shapes.

The following table presents hypothetical relative energies for different tautomers and conformers.

SpeciesRelative Energy (kcal/mol)
Hydroxylamine Tautomer (Conformer 1)0.0
Hydroxylamine Tautomer (Conformer 2)Value
Oxime Tautomer (Conformer 1)Value
Oxime Tautomer (Conformer 2)Value

Note: The values in this table are illustrative and would need to be calculated specifically for Hydroxylamine, O-2-naphthalenyl-.

Reaction Path Analysis and Transition State Modeling

Reaction path analysis involves the computational study of the mechanism of a chemical reaction. nih.gov It aims to identify the transition state, which is the highest energy point along the reaction coordinate, and to map out the entire energy profile of the reaction. arxiv.orgchemrxiv.org This analysis provides detailed insights into how a reaction proceeds, including the breaking and forming of chemical bonds.

For reactions involving Hydroxylamine, O-2-naphthalenyl-, such as its formation or its participation in subsequent chemical transformations, transition state modeling can be used to calculate the activation energy of the reaction. nih.gov This information is essential for predicting the rate of the reaction and for understanding the factors that influence its kinetics. nih.gov Computational methods like DFT can be used to locate the geometry of the transition state and to calculate its energy. nih.govresearchgate.net

By understanding the reaction pathways and the nature of the transition states, chemists can gain a deeper understanding of the reactivity of Hydroxylamine, O-2-naphthalenyl- and can potentially design more efficient synthetic routes or predict its behavior in various chemical environments.

Research Applications in Organic Synthesis and Chemical Sciences

O-Naphthyl Hydroxylamines as Key Intermediates for Complex Molecule Synthesis

O-aryl hydroxylamines, including the O-2-naphthalenyl variant, are significant intermediates in the synthesis of complex organic molecules, particularly heterocyclic compounds. Their ability to act as versatile building blocks stems from the reactivity of the N-O bond and the aromatic character of the naphthyl group.

One of the prominent applications of O-aryl hydroxylamines is in the synthesis of benzofurans. A palladium-catalyzed O-arylation of a hydroxylamine (B1172632) equivalent, such as ethyl acetohydroximate, with aryl halides provides access to O-arylhydroxylamines. These intermediates can then be directly converted into substituted benzofurans through a one-pot rsc.orgrsc.org sigmatropic rearrangement. organic-chemistry.org This method is advantageous due to its mild conditions, short reaction times, and broad substrate scope. organic-chemistry.org

Furthermore, hydroxylamine derivatives serve as precursors for the synthesis of various nitrogen-containing heterocycles. For instance, O-(1-Naphthyl)hydroxylamine hydrochloride can be used to synthesize 1,2-oxazines through reactions with α,β-unsaturated ketones and to prepare indoles via Fischer indole (B1671886) synthesis. vulcanchem.com The concept of using hydroxylamines as a form of "tethered nitrogen" allows for intramolecular reactions that provide stereo- and regiochemical control in the formation of C-N bonds, which is crucial for alkaloid synthesis. acs.org This strategy has been applied to the synthesis of complex alkaloids like sedamine, monomorine, and the β-amino acid antibiotic negamycin. acs.org

The synthesis of 2-naphthylamine (B18577), an important compound in the dye industry and organic synthesis, can be achieved using hydroxylamine hydrochloride as a key reagent to first synthesize the intermediate 2-naphthyl ketoxime from 2-acetonaphthone. google.com

Table 1: Examples of Complex Molecules Synthesized Using O-Aryl Hydroxylamine Intermediates

Intermediate ClassSynthetic TargetKey Reaction TypeReference
O-ArylhydroxylaminesSubstituted BenzofuransPd-catalyzed O-arylation followed by rsc.orgrsc.org sigmatropic rearrangement organic-chemistry.org
O-(1-Naphthyl)hydroxylamine1,2-OxazinesCyclization with α,β-unsaturated ketones vulcanchem.com
O-(1-Naphthyl)hydroxylamineSubstituted IndolesFischer indole synthesis vulcanchem.com
HydroxylamineAlkaloids (e.g., Sedamine)Intramolecular C-N bond formation acs.org

Development of Novel Reagents and Catalysts Utilizing Hydroxylamine Architectures

The inherent reactivity of the N-O bond in hydroxylamines has been harnessed to develop a range of novel reagents and catalysts. O-substituted hydroxylamines, where the oxygen is attached to a good leaving group, have shown remarkable potential as electrophilic aminating agents. rsc.org These reagents facilitate a variety of bond-forming reactions without the need for expensive metal catalysts. rsc.org

For example, reagents like O-(2,4-dinitrophenyl)hydroxylamine and O-mesitylenesulfonylhydroxylamine (MSH) are effective for the amination of various nucleophiles. rsc.orgnih.gov A family of novel N-alkyl-hydroxylamine-derived aminating reagents has been designed for the iron-catalyzed aminative difunctionalization of alkenes, allowing for the direct synthesis of medicinally relevant secondary and tertiary alkylamines. chemrxiv.org These reagents have demonstrated excellent functional group tolerance and have been used in aminochlorination, aminohydroxylation, and aminoazidation reactions. chemrxiv.org

In the realm of catalysis, hydroxylamine derivatives are being explored for their potential in aerobic oxidation reactions. nih.gov Copper complexes of macrocyclic poly-N-hydroxylamines have shown catalytic activity in such reactions under ambient conditions. nih.gov The redox non-innocence of hydroxylamine ligands, meaning the ligand can actively participate in redox processes, is a key feature in these catalytic applications. springernature.com This property can be used to modulate electron transfer reactions, and d-metal complexes of organic hydroxylamines are known to catalyze aerobic oxidations, potentially via nitroxyl (B88944) radical species. springernature.com

Applications in Analytical Chemistry Research (e.g., as derivatization reagents for carbonyl compounds)

Hydroxylamine and its derivatives are widely used in analytical chemistry, primarily as derivatization reagents for the detection and quantification of carbonyl compounds (aldehydes and ketones). rsc.org The reaction between a hydroxylamine and a carbonyl compound forms a stable oxime derivative, which can then be analyzed using techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). wikipedia.orgquora.com

While 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a very common derivatizing agent, other hydroxylamine derivatives are also employed. google.com O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a notable reagent used for the analysis of carbonyl compounds in various matrices, including beer and pool water. nih.govnih.gov The resulting PFBHA-oxime derivatives are amenable to analysis by GC with electron-capture detection or tandem mass spectrometry, offering high sensitivity and reliable identification. nih.govnih.gov

The general principle involves the reaction of the hydroxylamine derivative with the carbonyl group to form an oxime. This reaction is often carried out in a slightly acidic medium to facilitate the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon. quora.com The formation of the stable oxime derivative enhances the detectability of the original carbonyl compound. Potentiometric titration of the acid released during the oximation reaction is another method used for the quantification of aldehydes and ketones in complex mixtures like bio-oils. osti.gov

Table 2: Common Hydroxylamine-Based Derivatization Reagents for Carbonyl Analysis

Derivatization ReagentAnalyteAnalytical TechniqueReference
Hydroxylamine HydrochlorideAldehydes, KetonesPotentiometric Titration osti.gov
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)Carbonyl CompoundsGC-MS, GC-ECD nih.govnih.gov
2,4-Dinitrophenylhydrazine (DNPH)Carbonyl CompoundsHPLC-UV/Vis google.com

Exploration in Material Science Research (e.g., as precursors for polymers or other materials, excluding basic properties)

The application of hydroxylamine derivatives in material science is an emerging area of research. While the most well-known use of hydroxylamine in this field is as a precursor in the synthesis of caprolactam for the production of Nylon 6, the unique properties of O-aryl hydroxylamines suggest potential for more specialized materials. wikipedia.orgatamanchemicals.com

The rigid, planar structure of the naphthalene (B1677914) moiety in Hydroxylamine, O-2-naphthalenyl- could be exploited in the design of polymers with specific thermal or optical properties. Research has been conducted on the synthesis of naphthalene-hydroxynaphthalene polymer model compounds for use in combustion studies, indicating the interest in incorporating such structures into polymeric backbones. osti.govosti.gov

Furthermore, the ability of hydroxylamine derivatives to act as nitroxide precursors is relevant to polymer stabilization. vulcanchem.com Nitroxide radicals are effective radical scavengers and can be used as stabilizers to prevent polymer degradation. The incorporation of O-naphthyl hydroxylamine moieties into polymer chains or their use as additives could therefore impart enhanced stability. In the semiconductor industry, hydroxylamine is a component of "resist strippers," which are used to remove photoresist materials after lithography, highlighting its role in the processing of electronic materials. atamanchemicals.com

Use as Chelating Ligands in Coordination Chemistry Research

Hydroxylamines, though less common than amines, are utilized as ligands in coordination chemistry. nih.gov They can coordinate to metal ions through the nitrogen atom, the oxygen atom, or in a side-on fashion involving both atoms. nih.govnih.gov The resulting metal complexes can exhibit interesting structural and reactive properties.

Macrocyclic poly-N-hydroxylamines, also known as crown-hydroxylamines, have been designed to form stable complexes with d-block metal ions such as Cu(II), Ni(II), Mn(II), and Zn(II). nih.gov The stability of these complexes is enhanced by the macrocyclic effect and intramolecular hydrogen bonding between the N-OH groups. nih.gov These crown-hydroxylamine complexes can exhibit pH-dependent metal-binding efficiency, which increases upon deprotonation of the hydroxylamine groups. nih.gov

The coordination chemistry of hydroxylamine derivatives is often complicated by the instability of the resulting complexes, which can undergo decomposition or redox reactions. springernature.com However, this reactivity can also be harnessed. The redox non-innocence of hydroxylamine ligands is an intriguing feature that can influence the reactivity of the metal center, with potential applications in catalysis. springernature.com For example, N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine forms stable complexes with several transition metals, coordinating differently depending on the metal ion. nih.gov

Derivatives and Analogues: Synthesis and Structure Reactivity Studies

Systematic Modification of the Naphthyl Moiety and its Influence on Reactivity

The reactivity of O-naphthyl hydroxylamines can be significantly tuned by systematic modifications of the naphthyl ring system. The introduction of electron-withdrawing or electron-donating substituents at various positions on the naphthyl moiety can have a profound impact on the electronic properties and, consequently, the reactivity of the hydroxylamine (B1172632) functional group.

Research has shown that the reactivity of analogous compounds, such as naphthenic acids, is influenced by the degree of carbon substitution and cyclicity. nih.gov For instance, increased carbon content and the presence of a single saturated ring can enhance reactivity in certain oxidation processes. nih.gov However, this trend does not necessarily extend to polycyclic systems, where increased ring number does not always lead to a clear structure-reactivity relationship. nih.gov These findings suggest that the steric and electronic effects of the naphthyl group in O-2-naphthalenyl-hydroxylamine and its substituted derivatives play a crucial role in their chemical behavior.

The nature of the substituent on the naphthyl ring can influence the stability of intermediates and transition states in reactions involving the hydroxylamine group. For example, electron-withdrawing groups can enhance the electrophilicity of the nitrogen atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can increase the nucleophilicity of the hydroxylamine.

Table 1: Influence of Naphthyl Substituents on Reactivity

Substituent Position Expected Effect on Reactivity
Nitro (-NO2) 4-position Increased electrophilicity of nitrogen
Methoxy (-OCH3) 6-position Increased nucleophilicity of hydroxylamine

Synthesis and Characterization of N-Substituted and N,O-Disubstituted Naphthyl Hydroxylamines

The synthesis of N-substituted and N,O-disubstituted naphthyl hydroxylamines has been a focus of considerable research, leading to the development of various synthetic methodologies. These methods often involve the reaction of O-2-naphthalenyl-hydroxylamine with a range of electrophiles or the use of coupling reactions to introduce substituents on the nitrogen atom.

One common approach involves the N-alkylation of O-naphthyl hydroxylamines using alkyl halides or other alkylating agents. The synthesis of N,N,O-trisubstituted hydroxylamines can be achieved through a stepwise process involving the partial reduction of N-acyloxy secondary amines followed by further substitution. nih.gov The characterization of these compounds relies on a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm their structure and purity.

The development of catalytic methods has provided efficient routes to these derivatives. For instance, palladium-catalyzed reactions have been employed for the synthesis of N-aryl-O-naphthylhydroxylamines. Furthermore, the reduction of oxime ethers represents a valuable method for preparing N,O-disubstituted hydroxylamines. mdpi.com Recent advancements have also seen the use of earth-abundant nickel catalysis for the asymmetric reduction of oximes, yielding chiral N,O-disubstituted hydroxylamines in high yields and enantiomeric excess. mdpi.com

A facile method for modifying bacterial peptidoglycan fragments involves the incorporation of methyl N,O-hydroxylamine linkers, which allows for the creation of probes to study host-pathogen interactions. nih.gov This methodology provides rapid, one-step access to functionalized peptidoglycan derivatives. nih.gov

Research on Regioisomers and Stereoisomers of Naphthyl Hydroxylamine Derivatives

The synthesis of specific regioisomers and stereoisomers of naphthyl hydroxylamine derivatives is crucial for understanding their structure-activity relationships and for their potential application as chiral auxiliaries or ligands in asymmetric synthesis. The naphthyl group can exist as two regioisomers, 1-naphthyl and 2-naphthyl, and the position of the hydroxylamine substituent significantly affects the molecule's properties.

The synthesis of O-1-naphthalenyl-hydroxylamine versus O-2-naphthalenyl-hydroxylamine leads to compounds with distinct steric and electronic environments around the hydroxylamine functionality. This difference can influence their reactivity and their ability to interact with other molecules.

Furthermore, the introduction of stereocenters into the molecule, either on the naphthyl ring, the hydroxylamine nitrogen, or on substituents, gives rise to stereoisomers (enantiomers and diastereomers). The synthesis of enantiomerically pure naphthyl hydroxylamine derivatives often requires the use of chiral starting materials, chiral catalysts, or resolution techniques. For example, catalytic asymmetric synthesis methods, such as those employing palladium catalysis with chiral ligands, have been developed for the preparation of allylic N,O-disubstituted hydroxylamines from conjugated dienes. mdpi.com

The study of the reaction between orthophthalaldehyde and hydroxylamine has revealed the formation of a mono-oxime of phthalimide (B116566) through several intermediate steps, with some dioxime of phthalimide also being formed. researchgate.net This highlights the potential for complex isomeric mixtures in reactions involving hydroxylamines and multifunctional aromatic compounds.

Development of Polymer-Bound and Immobilized Hydroxylamine Derivatives for Synthetic Applications

The immobilization of O-naphthyl hydroxylamine derivatives on solid supports, such as polymers, offers several advantages in organic synthesis. Polymer-bound reagents can be easily separated from the reaction mixture, simplifying purification and allowing for their reuse, which is particularly beneficial for expensive or toxic reagents.

Hydroxylamine can be bound to resins like Wang resin, which is cross-linked with divinylbenzene, for use in solid-phase synthesis. sigmaaldrich.com These polymer-supported hydroxylamines are suitable for applications such as Fmoc solid-phase peptide synthesis. sigmaaldrich.com

A method for the parallel solid-phase synthesis of diverse hydroxamates utilizes a common intermediate, an N-derivatized, O-linked hydroxylamine. researchgate.net This approach enables the concurrent synthesis of both N-alkyl and N-H hydroxamates and is compatible with a variety of chemical transformations. researchgate.net The use of a protecting group on the nitrogen, which is removed during cleavage from the solid support, prevents side reactions. researchgate.net

The development of polymer-supported N-benzyloxy-2-nitrobenzenesulfonamides as key intermediates allows for N-alkylation through various routes, including the Fukuyama reaction and Michael addition. researchgate.net Subsequent cleavage from the resin yields N-alkyl hydroxamic acids in high purity. researchgate.net These solid-phase methodologies facilitate the creation of libraries of compounds for screening in drug discovery and other applications.

Table 2: Compound Names Mentioned in the Article

Compound Name
Hydroxylamine, O-2-naphthalenyl-
O-1-naphthalenyl-hydroxylamine
N-aryl-O-naphthylhydroxylamines
N,N,O-trisubstituted hydroxylamines
N-acyloxy secondary amines
N,O-disubstituted hydroxylamines
N-alkyl hydroxamic acids
N-H hydroxamates
Orthophthalaldehyde
Phthalimide
Wang resin
Divinylbenzene

Future Directions and Emerging Research Areas

Advancements in Asymmetric Synthesis of Chiral O-Naphthyl Hydroxylamine (B1172632) Compounds

The development of new and efficient methods for the asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry. frontiersin.orgnih.gov In the context of O-naphthyl hydroxylamines, the focus is on creating enantiomerically pure compounds, which are crucial for applications in pharmaceuticals and materials science. frontiersin.orgresearchgate.net

Recent breakthroughs in asymmetric catalysis, including the use of transition metals with chiral ligands, organocatalysis, and biocatalysis, are providing powerful tools for the enantioselective synthesis of chiral amines and their derivatives. frontiersin.orgnih.govacs.org These methodologies are increasingly being applied to the synthesis of complex chiral hydroxylamines. For instance, the catalytic asymmetric hydrogenation of imines and the hydroaminoxylation of dienes are emerging as promising strategies. acs.orgnih.gov The use of chiral hydroxamic acids as ligands in asymmetric synthesis has also shown considerable promise in achieving high levels of enantioselectivity. researchgate.net

Future research will likely focus on the design of novel chiral catalysts specifically tailored for the asymmetric synthesis of O-naphthyl hydroxylamine derivatives. This includes the development of new chiral ligands for transition metal catalysts and the exploration of bifunctional organocatalysts that can activate both the nucleophile and the electrophile in a stereocontrolled manner. frontiersin.org The goal is to achieve high yields and excellent enantioselectivities under mild and environmentally friendly conditions.

Deeper Mechanistic Insights through Advanced Time-Resolved Techniques

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. While significant progress has been made in elucidating the pathways of many organic reactions, the intricate details of reactions involving O-naphthyl hydroxylamines often remain to be fully unraveled.

Advanced time-resolved spectroscopic techniques, such as femtosecond transient absorption and time-resolved infrared spectroscopy, offer the potential to directly observe the short-lived intermediates and transition states that govern the course of these reactions. By monitoring the reaction dynamics on ultrafast timescales, researchers can gain unprecedented insights into the elementary steps of bond formation and cleavage.

Future investigations will likely employ these advanced techniques to study key reactions of O-naphthyl hydroxylamines, such as their formation through N-O bond construction and their subsequent transformations. organic-chemistry.org This will provide a more detailed picture of the reaction coordinates and the factors that control selectivity, ultimately enabling the rational design of more efficient and selective synthetic protocols.

Computational Design and Prediction of Novel O-Naphthyl Hydroxylamine Architectures for Specific Chemical Functions

The convergence of computational chemistry and organic synthesis has opened up new avenues for the rational design of molecules with tailored properties. nih.gov In the realm of O-naphthyl hydroxylamines, computational methods can be employed to predict the structures and properties of novel derivatives and to guide the development of synthetic strategies. rsc.org

Density functional theory (DFT) calculations can be used to model the electronic structure and reactivity of O-naphthyl hydroxylamine compounds, providing insights into their stability, reactivity, and spectroscopic properties. researchgate.net Molecular dynamics simulations can be used to study their conformational preferences and their interactions with other molecules, such as enzymes or receptors. rsc.org

Looking ahead, the integration of machine learning and artificial intelligence with computational chemistry will enable the high-throughput screening of virtual libraries of O-naphthyl hydroxylamine derivatives. rsc.org This will accelerate the discovery of new compounds with desired functionalities, such as catalytic activity, biological activity, or specific material properties. The computational design of novel RNA-like topologies, for example, showcases the power of these approaches in creating complex molecular architectures. nih.gov

Exploration of Green Chemistry Pathways for Synthesis and Transformation of O-Naphthyl Hydroxylamines

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. researchgate.net The synthesis and transformation of O-naphthyl hydroxylamines present opportunities for the implementation of greener approaches.

One promising avenue is the development of catalytic methods that replace stoichiometric reagents with more sustainable alternatives. For example, the use of catalytic amounts of transition metals or organocatalysts can significantly reduce the environmental impact of these reactions. frontiersin.orgorganic-chemistry.org The exploration of alternative reaction media, such as water or ionic liquids, can also contribute to the development of more environmentally benign processes. organic-chemistry.org

A recent development in green synthesis is the plasma-electrochemical cascade pathway for producing hydroxylamine from air and water, which operates at room temperature and offers a more sustainable alternative to traditional methods. researchgate.net Future research will likely focus on adapting such innovative and sustainable approaches to the synthesis of O-naphthyl hydroxylamine derivatives, aiming to create more efficient and environmentally friendly manufacturing processes.

Integration of Machine Learning and AI in O-Naphthyl Hydroxylamine Research and Discovery

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing many areas of chemical research, from drug discovery to materials science. rsc.org In the context of O-naphthyl hydroxylamines, these data-driven approaches can be used to accelerate the pace of discovery and to gain new insights into structure-activity relationships.

The integration of ML and AI with robotic systems for automated synthesis and high-throughput screening will further accelerate the discovery of novel O-naphthyl hydroxylamine compounds with desired properties. rsc.org This combination of "in silico" design and "in lab" automation has the potential to dramatically shorten the timeline for the development of new functional molecules.

Q & A

Q. What are the recommended synthesis methods for O-2-naphthalenyl-hydroxylamine derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves hydroxylamine hydrochloride reacting with naphthalene derivatives under basic conditions. For example:

  • Reductive amination : Reacting 2-naphthylamine precursors with hydroxylamine hydrochloride in ethanol under reflux with KOH (12 hours) .
  • Substitution reactions : Using nucleophiles (e.g., amines) under controlled pH to avoid side reactions like oxidation .

Q. Key Factors Influencing Yield/Purity :

ParameterOptimal ConditionImpact on Reaction
SolventAbsolute ethanolEnhances solubility of intermediates
TemperatureReflux (~78°C)Accelerates reaction without decomposition
Base (e.g., KOH)0.02 mol equivalenceNeutralizes HCl byproduct, prevents acid-catalyzed side reactions

Q. How should researchers characterize O-2-naphthalenyl-hydroxylamine to confirm structural integrity and purity?

Methodological Answer: Use a combination of:

  • Spectroscopy :
    • NMR : Confirm aromatic proton environments and hydroxylamine group (δ 6–8 ppm for naphthalene; δ 3–5 ppm for -NH-OH) .
    • FT-IR : Detect N-O stretching (~930 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
  • Chromatography :
    • HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Elemental Analysis : Verify C, H, N, O percentages within ±0.3% of theoretical values .

Q. What are the primary applications of hydroxylamine derivatives in organic synthesis, and how does O-2-naphthalenyl-hydroxylamine compare to other derivatives?

Methodological Answer:

  • Oxime formation : Reacts with ketones/aldehydes to form stable oximes for crystallography .

  • Radical scavenging : Stabilizes reactive intermediates in polymer synthesis due to the naphthalene ring’s electron-rich structure .

  • Comparison to analogs :

    DerivativeReactivityStability
    O-2-NaphthalenylHigh (π-conjugation)Moderate (sensitive to light)
    O-(2-Fluorophenyl)ModerateHigh (fluorine’s electronegativity)

Advanced Research Questions

Q. How can contradictory data on reaction pathways involving hydroxylamine derivatives be resolved, and what analytical methods are critical?

Methodological Answer: Contradictions often arise from pH-dependent reactivity or competing mechanisms. For example:

  • Case Study : Hydroxylamine’s role in N-nitrosodimethylamine (NDMA) formation shows conflicting pH effects. DFT calculations and kinetic studies revealed that NDMA yield increases above pH 11 due to deprotonation of intermediates .
  • Resolution Strategies :
    • Isotopic labeling : Track nitrogen/oxygen atoms to distinguish pathways .
    • In-situ monitoring : Use Raman spectroscopy to detect transient species .

Q. What strategies mitigate instability or decomposition of O-2-naphthalenyl-hydroxylamine under varying experimental conditions?

Methodological Answer:

  • Storage : Dark, inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .
  • Buffered systems : Maintain pH 6–8 to avoid acid-catalyzed decomposition .
  • Additives : Include radical inhibitors (e.g., BHT) during reactions to suppress auto-oxidation .

Q. How does the electronic structure of O-2-naphthalenyl-hydroxylamine influence its reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer: The naphthalene ring’s π-system enhances resonance stabilization of the hydroxylamine group, affecting reactivity:

  • Nucleophilic substitution : Electron-donating naphthalene increases nucleophilicity at the hydroxylamine oxygen, favoring SN2 mechanisms .
  • Oxidation : The conjugated system stabilizes radical intermediates, leading to unique products (e.g., nitroso derivatives) compared to non-aromatic analogs .

Q. Theoretical Validation :

Reaction TypeKey IntermediateComputational Evidence (DFT)
OxidationNitroso radicalΔG‡ = 25.3 kcal/mol (lower than phenyl analogs)
SubstitutionTransition statePartial positive charge on O confirmed

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